1-Methyl-3-(4-methylphenyl)pyrrolidine
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Overview
Description
1-Methyl-3-(4-methylphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a 4-methylphenyl group at the third carbon. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-methylphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of the corresponding imine intermediate. This method ensures high yield and purity of the final product. The process is usually carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Functionalized pyrrolidine derivatives
Scientific Research Applications
1-Methyl-3-(4-methylphenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a simpler structure, lacking the methyl and phenyl substitutions.
1-Methylpyrrolidine: Similar to 1-Methyl-3-(4-methylphenyl)pyrrolidine but without the 4-methylphenyl group.
4-Methylpyrrolidine: Lacks the 1-methyl group but has the 4-methylphenyl substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the methyl and 4-methylphenyl groups enhances its binding affinity to molecular targets and its overall stability .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12-7-8-13(2)9-12/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
JQQREILXTOIVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(C2)C |
Origin of Product |
United States |
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